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Compound of Interest

Compound Name: Z-Asp-OMe

Cat. No.: B554428 Get Quote

For researchers, scientists, and drug development professionals, understanding the specificity

and efficacy of enzyme inhibitors is paramount. This guide provides a comparative analysis of

Z-Asp-OMe's role in the inhibition of key cellular enzymes, contrasting it with established

alternative inhibitors. While direct quantitative data on the inhibitory effect of Z-Asp-OMe itself

is not readily available in the public domain, its structural significance as a component of potent

inhibitors for caspases and its relationship to inhibitors of legumain will be explored.

Z-Asp-OMe: A Building Block for Potent Caspase
Inhibitors
Z-Asp-OMe, chemically known as N-benzyloxycarbonyl-L-aspartic acid 1-methyl ester, is an

amino acid derivative. Its core structure, featuring an aspartic acid residue, is fundamental for

the recognition and inhibition of a class of cysteine proteases known as caspases. Caspases

play a critical role in programmed cell death (apoptosis) and inflammation.

While Z-Asp-OMe on its own is not documented as a potent inhibitor, it serves as a crucial

component in the synthesis of well-characterized, broad-spectrum caspase inhibitors. A prime

example is Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), a widely

used pan-caspase inhibitor in apoptosis research. In this and similar molecules, the aspartic

acid moiety of what was originally Z-Asp-OMe is essential for binding to the active site of

caspases.
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A variety of potent and specific caspase inhibitors have been developed and characterized.

Below is a comparison of their inhibitory constants (IC50) against different caspases.

Inhibitor Target Caspases IC50 (nM) Reference

Z-VAD-FMK Pan-caspase Varies by caspase [1]

Ac-DEVD-CHO Caspase-3, -7 0.23 (Caspase-3) [2]

Ac-YVAD-CMK Caspase-1, -4, -5 0.8 (Caspase-1) [3]

Z-IETD-FMK Caspase-8 ~25 [1]

Z-LEHD-FMK Caspase-9 ~10 [3]

Legumain Inhibition: A Different Specificity
Legumain, another cysteine protease, is involved in protein processing and degradation within

the endo-lysosomal system. Unlike caspases, which preferentially cleave after aspartic acid

residues, legumain's primary specificity is for asparagine residues. However, under acidic

conditions, it can also cleave after aspartate.

Due to this overlap in substrate recognition under specific pH conditions, some caspase

inhibitors containing an aspartic acid residue have been observed to inhibit legumain, albeit

often with lower potency. Direct inhibitory data for Z-Asp-OMe against legumain is not

available. Potent and specific legumain inhibitors typically mimic its preferred asparagine

substrate.

Comparison with Alternative Legumain Inhibitors
Inhibitor Target Ki (nM) Reference

Aza-Asn-Epoxide Legumain 0.05 Not explicitly found

Aza-Asn-vinyl sulfone Legumain 0.3 Not explicitly found

Cystatin E/M Legumain 0.0016

Z-AAN-AOMK Legumain Potent, irreversible
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Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol describes a general method for measuring caspase activity using a fluorogenic

substrate.

Reagent Preparation:

Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2.

Substrate Stock: 10 mM of a caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC

for caspase-3/7) in DMSO.

Enzyme Solution: Recombinant active caspase diluted in Assay Buffer to the desired

concentration.

Inhibitor Stock: A series of dilutions of the test inhibitor (and Z-Asp-OMe) in DMSO.

Assay Procedure:

In a 96-well microplate, add 2 µL of the inhibitor solution (or DMSO for control).

Add 50 µL of the diluted enzyme solution to each well.

Incubate for 15-30 minutes at 37°C.

Add 50 µL of the substrate solution (diluted to 2X the final concentration in Assay Buffer) to

initiate the reaction.

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm

and an emission wavelength of 460 nm using a microplate reader.

Monitor the fluorescence kinetically for 30-60 minutes.

Data Analysis:

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time

curve).
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Plot the percentage of inhibition against the inhibitor concentration to determine the IC50

value.

Legumain Activity Assay (Fluorometric)
This protocol outlines a general method for assessing legumain activity.

Reagent Preparation:

Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5.

Substrate Stock: 10 mM of Z-Ala-Ala-Asn-AMC in DMSO.

Enzyme Solution: Recombinant active legumain diluted in Assay Buffer.

Inhibitor Stock: A series of dilutions of the test inhibitor in DMSO.

Assay Procedure:

In a 96-well microplate, add 2 µL of the inhibitor solution.

Add 50 µL of the diluted legumain solution.

Incubate for 30 minutes at 37°C.

Add 50 µL of the substrate solution (diluted to 2X the final concentration in Assay Buffer).

Measure the fluorescence intensity at an excitation of 380 nm and an emission of 460 nm.

Data Analysis:

Determine the rate of substrate cleavage.

Calculate the Ki value using the Morrison equation for tight-binding inhibitors or IC50 for

competitive inhibitors.
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Caption: Workflow for determining enzyme inhibition.
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Caption: Role of Z-Asp-OMe in caspase-mediated apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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